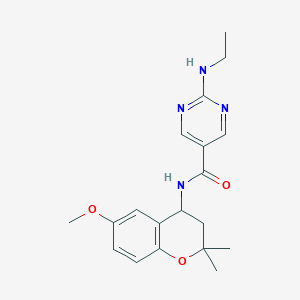![molecular formula C17H14N2O3S B5548605 [4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid CAS No. 7669-21-8](/img/structure/B5548605.png)
[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Übersicht
Beschreibung
“[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid” is a chemical compound with the linear formula C17H14N2O3S . It is part of a class of compounds known as thiazolidines, which are five-membered heterocyclic compounds containing one nitrogen and one sulfur atom . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Synthesis Analysis
The synthesis of thiazolidine derivatives like “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid” has been the subject of extensive research . Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis
The molecular structure of “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid” is characterized by a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS . This core is substituted with phenyl groups and an acetic acid moiety .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives have been recognized for their potential in anticancer therapy. The presence of sulfur and nitrogen in the thiazolidine ring enhances pharmacological properties, making them valuable in the synthesis of organic combinations with anticancer properties . The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer treatment.
Antimicrobial Properties
The structural motif of thiazolidine is known to exhibit significant antimicrobial activity. Studies have shown that derivatives of 5-Thiazolidineacetic acid can be effective against a range of microbial strains, including Gram-positive and Gram-negative bacteria . This broad-spectrum activity is crucial for the development of new antibiotics.
Anti-Inflammatory Uses
Due to its chemical structure, this compound has been explored for its anti-inflammatory properties. It can potentially inhibit the synthesis of pro-inflammatory cytokines, offering a pathway for the development of new anti-inflammatory drugs .
Anticonvulsant Effects
Thiazolidine derivatives are also being studied for their anticonvulsant effects. The compound’s ability to modulate neurotransmitter release or receptor activity in the central nervous system could lead to new treatments for epilepsy and other seizure disorders .
Neuroprotective Potential
Research indicates that thiazolidine-based compounds may have neuroprotective effects. They could protect neuronal cells from damage caused by neurodegenerative diseases or acute injuries like stroke .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives make them suitable for research into diseases caused by oxidative stress. They can neutralize free radicals, thereby preventing cell damage .
Anti-Toxoplasma gondii Activity
Compounds based on 5-Thiazolidineacetic acid have shown activity against Toxoplasma gondii, a parasitic protozoan causing toxoplasmosis. This opens up possibilities for new treatments against parasitic infections .
Antitubercular Activity
Some thiazolidine derivatives have demonstrated efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests potential applications in antitubercular drug development .
Safety and Hazards
Zukünftige Richtungen
Thiazolidine derivatives, including “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid”, have shown considerable potential in medicinal chemistry . Future research could focus on developing multifunctional drugs and improving their activity . The data provide useful information for designing next-generation drug candidates .
Wirkmechanismus
Target of Action
Thiazolidine motifs, which are part of this compound’s structure, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered structure .
Mode of Action
Thiazolidine derivatives, which share a similar structure, are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to impact a wide range of biological responses, making them a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry approaches, which aim to reduce the environmental impact of chemical processes .
Eigenschaften
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21)11-14-16(22)19(13-9-5-2-6-10-13)17(23-14)18-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXYKMSQIMFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200723 | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid | |
CAS RN |
7669-21-8 | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)
![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)
![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)